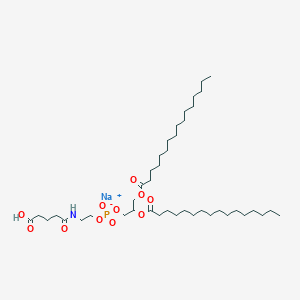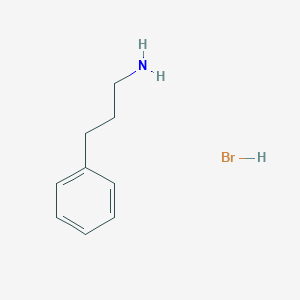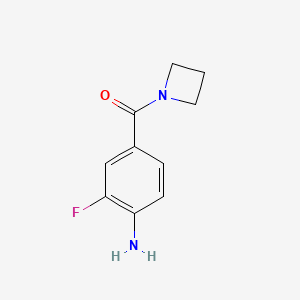
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is a modified phospholipid. Phospholipids are essential components of cell membranes, providing structural integrity and playing a role in cell signaling. This compound is particularly interesting due to its functionalized head group, which can be used in various biochemical and biophysical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the glycerol backbone. The glutaryl group is then introduced through a reaction with glutaric anhydride. The final product is obtained as a sodium salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a powdered form and stored at low temperatures to maintain its stability.
化学反応の分析
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: The glutaryl group can be substituted with other functional groups, providing a way to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the glutaryl group, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or amines.
科学的研究の応用
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Used in the formulation of various biochemical assays and diagnostic tools.
作用機序
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling. The glutaryl group can interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the glutaryl modification.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group instead of ethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl): Similar to the glutaryl compound but with a succinyl modification.
Uniqueness
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) lies in its glutaryl modification, which provides additional functional groups for interaction with proteins and other biomolecules. This makes it a valuable tool for studying specific biochemical pathways and developing targeted drug delivery systems.
特性
分子式 |
C42H79NNaO11P |
|---|---|
分子量 |
828.0 g/mol |
IUPAC名 |
sodium;2-(4-carboxybutanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/q;+1/p-1 |
InChIキー |
ZDVPYKPXKPQSMT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
